molecular formula C7H6F2N2O3 B13440911 4-(Difluoromethoxy)-3-nitroaniline

4-(Difluoromethoxy)-3-nitroaniline

Cat. No.: B13440911
M. Wt: 204.13 g/mol
InChI Key: CLEFQRLFZVWEJD-UHFFFAOYSA-N
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Description

4-(Difluoromethoxy)-3-nitroaniline is a fluorinated aromatic amine characterized by a nitro group (-NO₂) at the 3-position and a difluoromethoxy (-OCF₂H) group at the 4-position of the benzene ring. This compound is primarily utilized in pharmaceutical and agrochemical research due to its electron-withdrawing substituents, which influence its reactivity in nucleophilic substitution and reduction reactions. The molecular formula is C₇H₆F₂N₂O₃, with a molecular weight of 204.13 g/mol . Its CAS registry number is 97963-76-3, and it is typically stored at room temperature as a research-grade chemical .

Properties

Molecular Formula

C7H6F2N2O3

Molecular Weight

204.13 g/mol

IUPAC Name

4-(difluoromethoxy)-3-nitroaniline

InChI

InChI=1S/C7H6F2N2O3/c8-7(9)14-6-2-1-4(10)3-5(6)11(12)13/h1-3,7H,10H2

InChI Key

CLEFQRLFZVWEJD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1N)[N+](=O)[O-])OC(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Difluoromethoxy)-3-nitroaniline typically involves multiple steps. One common method starts with the reaction of 4-nitrophenol with sodium hydroxide to produce sodium acetamidophenate. This intermediate is then reacted with monochlorodifluoromethane under alkaline conditions to generate 4-(difluoromethoxy)nitrobenzene. Finally, the nitro group is reduced to an amino group using a combination of ferric oxide and activated carbon as catalysts, with water and hydrazine as reducing agents .

Industrial Production Methods

The industrial production of 4-(Difluoromethoxy)-3-nitroaniline follows similar synthetic routes but is optimized for higher yields, lower costs, and minimal environmental impact. The process involves the same key steps but may use different solvents and catalysts to improve efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-(Difluoromethoxy)-3-nitroaniline undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrazine.

    Substitution: The difluoromethoxy group can participate in nucleophilic substitution reactions.

    Oxidation: The compound can be oxidized under specific conditions to form different products.

Common Reagents and Conditions

    Reduction: Hydrazine and ferric oxide are commonly used for the reduction of the nitro group.

    Substitution: Nucleophiles such as amines or thiols can react with the difluoromethoxy group.

    Oxidation: Strong oxidizing agents like potassium permanganate can be used to oxidize the compound.

Major Products

    Reduction: 4-(Difluoromethoxy)aniline is the major product when the nitro group is reduced.

    Substitution: Various substituted anilines can be formed depending on the nucleophile used.

    Oxidation: Oxidized derivatives of the original compound can be obtained.

Scientific Research Applications

4-(Difluoromethoxy)-3-nitroaniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Difluoromethoxy)-3-nitroaniline involves its interaction with specific molecular targets. For example, in biological systems, the compound may inhibit certain enzymes or disrupt cellular processes by binding to active sites or altering protein structures. The difluoromethoxy group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of 4-(difluoromethoxy)-3-nitroaniline becomes evident when compared to related nitroaniline derivatives. Below is a systematic comparison:

Structural Isomers and Positional Effects

  • 4-(Difluoromethoxy)-2-nitroaniline (CAS 97963-76-3):

    • This positional isomer has the nitro group at the 2-position instead of 3. The altered substitution pattern reduces steric hindrance but increases electron-withdrawing effects on the aromatic ring. Its molecular weight is identical (204.13 g/mol ), but its solubility and reactivity differ due to the nitro group’s proximity to the amine .
    • Key difference : The 2-nitro derivative exhibits lower thermal stability compared to the 3-nitro analogue, as the nitro group ortho to the amine destabilizes the molecule through steric and electronic effects.
  • 5-Fluoro-2-methoxy-4-nitroaniline (CAS 1435806-78-2):

    • Similarity score: 0.97 (structural similarity based on substituent positions) .
    • Replacing the difluoromethoxy group with methoxy (-OCH₃) and fluorine reduces electron-withdrawing effects, making this compound less reactive in electrophilic substitutions.

Functional Group Variations

  • 3-Nitroaniline (CAS 99-09-2) and 4-Nitroaniline (CAS 100-01-6): Both lack the difluoromethoxy group. 4-Nitroaniline has a para-nitro group, resulting in stronger resonance stabilization of the amine group and higher acidity (pKa ~1.0) compared to 3-nitroaniline (pKa ~2.5) . Key difference: The difluoromethoxy group in 4-(difluoromethoxy)-3-nitroaniline enhances lipophilicity, making it more suitable for membrane-penetrating applications in drug design compared to non-fluorinated analogues.
  • 4-Amino-3-nitrophenol (CAS 610-81-1): Features a hydroxyl (-OH) group instead of difluoromethoxy. This substitution increases hydrogen-bonding capacity and aqueous solubility but reduces stability under acidic conditions .

Physicochemical Properties

Compound Molecular Weight (g/mol) Substituents Melting Point (°C) Solubility (Ethanol)
4-(Difluoromethoxy)-3-nitroaniline 204.13 3-NO₂, 4-OCF₂H Not reported High
4-Nitroaniline 138.12 4-NO₂ 147–149 Moderate
3-Nitroaniline 138.12 3-NO₂ 114–116 Moderate
4-Amino-3-nitrophenol 170.11 3-NO₂, 4-OH 195–197 Low

Biological Activity

4-(Difluoromethoxy)-3-nitroaniline is an organic compound that has garnered attention due to its unique chemical structure and potential biological activities. Characterized by the presence of difluoromethoxy and nitro functional groups, this compound exhibits a range of biological effects, particularly in the fields of medicinal chemistry and pharmacology. This article aims to explore the biological activity of 4-(Difluoromethoxy)-3-nitroaniline, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 4-(Difluoromethoxy)-3-nitroaniline is C7_7H6_6F2_2N2_2O3_3, with a molecular weight of approximately 204.13 g/mol. The presence of electronegative fluorine atoms and a reactive nitro group significantly influences its chemical reactivity and biological interactions.

Table 1: Structural Characteristics

PropertyValue
Molecular FormulaC7_7H6_6F2_2N2_2O3_3
Molecular Weight204.13 g/mol
Functional GroupsDifluoromethoxy, Nitro

4-(Difluoromethoxy)-3-nitroaniline exhibits various biological activities through multiple mechanisms:

  • Enzyme Inhibition : The compound has been reported to inhibit dihydrofolate reductase, a key enzyme in nucleotide synthesis, which may have implications in cancer therapy.
  • Cytotoxicity : Several derivatives of this compound have demonstrated cytotoxic activity against various cancer cell lines, indicating its potential as an anticancer agent .
  • Antimicrobial Activity : Research indicates that compounds with similar structures exhibit antibacterial properties, suggesting that 4-(Difluoromethoxy)-3-nitroaniline may also possess such activity .

Case Studies

  • Anticancer Activity : A study evaluated the cytotoxic effects of 4-(Difluoromethoxy)-3-nitroaniline derivatives on different tumor cell lines. The results indicated that these compounds preferentially targeted malignant cells while exhibiting lower toxicity towards normal cells. This selectivity is crucial for developing effective cancer therapies .
  • Antimicrobial Effects : In another investigation, derivatives were tested against various bacterial strains. Results showed significant antibacterial activity, particularly against drug-resistant strains, highlighting the compound's potential as an antimicrobial agent .

Table 2: Summary of Biological Activities

Activity TypeObservationsReferences
CytotoxicityHigh selectivity for cancer cells
AntimicrobialSignificant activity against resistant bacteria
Enzyme InhibitionInhibits dihydrofolate reductase

Research Findings

Recent studies have focused on the synthesis and modification of 4-(Difluoromethoxy)-3-nitroaniline to enhance its biological activity:

  • Structure-Activity Relationship (SAR) : Modifications at the para positions with electron-withdrawing groups have been shown to enhance cytotoxicity. For instance, introducing additional nitro groups significantly increases the compound's potency against tumor cells .
  • Potential Therapeutic Applications : Given its ability to induce apoptosis in cancer cells and inhibit critical enzymes involved in cellular proliferation, this compound is being explored for its therapeutic potential in oncology and infectious diseases .

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